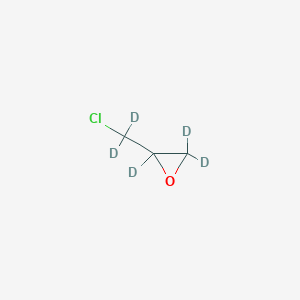

Epichlorohydrin-d5

Beschreibung

Significance of Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling is a technique that involves the incorporation of isotopes, which are variants of an element with a different number of neutrons, into molecules. studysmarter.co.uk This process allows scientists to trace the journey of a molecule through a reaction, metabolic pathway, or a cell. wikipedia.org The labeled molecule behaves almost identically to its unlabeled counterpart in chemical reactions and biological processes, but its unique isotopic signature makes it detectable. creative-proteomics.comchem-station.com

The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive and can be used in a wide range of applications without the need for special handling precautions associated with radioactive isotopes. studysmarter.co.uksymeres.com This technique is instrumental in understanding reaction mechanisms, metabolic pathways, and the fate of compounds in biological and environmental systems. studysmarter.co.uksilantes.comfiveable.me

Overview of Epichlorohydrin (B41342) (ECH) and its Industrial and Research Relevance

Epichlorohydrin (ECH) is a highly reactive organochlorine compound and an epoxide. wikipedia.org It is a colorless liquid with a characteristic pungent odor and is moderately soluble in water but miscible with many organic solvents. wikipedia.orgatamanchemicals.com Industrially, ECH is a crucial chemical intermediate primarily used in the production of epoxy resins, which are essential components in coatings, adhesives, and plastics. atamanchemicals.comepa.govfortunebusinessinsights.com It is also used in the synthesis of synthetic glycerin, elastomers, and various other products, including paper reinforcement resins, water treatment chemicals, and surfactants. wikipedia.orgfortunebusinessinsights.comqiboch.com

In research, epichlorohydrin is utilized in the synthesis of various organic compounds and as a crosslinking agent. atamanchemicals.com Its bifunctional nature, containing both an epoxide ring and a chlorine atom, makes it a versatile building block in organic synthesis. atamanchemicals.com

Rationale for Deuteration of Epichlorohydrin (Epichlorohydrin-d5)

The deuteration of epichlorohydrin to form this compound provides a powerful tool for researchers. The primary reason for this isotopic substitution is to create a tracer molecule that can be easily distinguished from its non-deuterated counterpart in complex mixtures. wikipedia.org This allows for precise tracking and quantification in various experimental setups.

Applications of Deuterium Labeling in Mechanistic Studies

Deuterium labeling is a cornerstone in the elucidation of chemical reaction mechanisms. chem-station.comacademie-sciences.fr The replacement of hydrogen with deuterium can lead to a "kinetic isotope effect" (KIE), where the rate of a reaction is altered due to the mass difference between the isotopes. chem-station.com By observing the KIE, chemists can infer which bonds are broken or formed in the rate-determining step of a reaction. chem-station.comacademie-sciences.fr Deuterated compounds like this compound are invaluable for studying the intricate details of reaction pathways and validating theoretical models. arkat-usa.org

Role in Analytical Chemistry and Quantitative Analysis

In analytical chemistry, deuterated compounds serve as excellent internal standards for quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.orgwikipedia.org When analyzing a sample, a known amount of the deuterated standard, such as this compound, is added. researchgate.netnih.gov Because the deuterated compound has a different mass than the non-deuterated analyte, it can be separately detected by MS. wikipedia.org This allows for highly accurate and precise quantification of the target compound, even in complex matrices like drinking water or biological fluids. researchgate.netnih.gov

A study on the determination of epichlorohydrin in drinking water demonstrated the effectiveness of using D5-epichlorohydrin as an internal standard in gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov The method showed good linearity, precision, and accuracy for detecting trace amounts of epichlorohydrin. researchgate.netnih.gov

Importance in Environmental and Biological Fate Studies

Understanding the environmental and biological fate of chemicals is crucial for assessing their potential impact. Deuterium-labeled compounds are instrumental in these studies. fiveable.meresearchgate.netmdpi.com By introducing a deuterated substance like this compound into a controlled environmental or biological system, researchers can trace its movement, degradation, and metabolic pathways. fiveable.me This provides valuable data on how the compound is transformed and distributed in the environment or within an organism. diva-portal.org Such studies are essential for risk assessment and the development of safer chemicals. acs.org For instance, a study on the genotoxicity of epichlorohydrin used the deuterated form to investigate its effects on DNA. nih.gov

| Property | Description |

| Chemical Name | This compound |

| Synonyms | 2-(Chloromethyl)oxirane-d5, (Chloromethyl)ethylene-d5 Oxide, 1-Chloro-2,3-epoxypropane-d5 pharmaffiliates.comclearsynth.com |

| CAS Number | 69533-54-6 pharmaffiliates.com |

| Molecular Formula | C₃D₅ClO pharmaffiliates.com |

| Molecular Weight | 97.56 g/mol pharmaffiliates.com |

| Appearance | Clear Colourless Oil pharmaffiliates.com |

| Application Area | Specific Use of this compound |

| Mechanistic Studies | Investigating kinetic isotope effects to elucidate reaction pathways. arkat-usa.orgchem-station.com |

| Analytical Chemistry | Internal standard for quantitative analysis by GC-MS and other techniques. researchgate.netnih.gov |

| Environmental Fate | Tracing the degradation and transport of epichlorohydrin in environmental systems. diva-portal.org |

| Biological Studies | Studying the metabolism and toxicological effects of epichlorohydrin. acs.orgnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584038 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69533-54-6 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epichlorohydrin-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Epichlorohydrin D5

Strategies for Deuterium (B1214612) Incorporation in Epichlorohydrin (B41342) Synthesis

The introduction of deuterium into the epichlorohydrin structure is primarily achieved by using deuterated starting materials or by performing specific reaction steps in the presence of deuterium-donating reagents.

Approaches via Deuterated Precursors

A direct and reliable method for synthesizing Epichlorohydrin-d5 is to begin with precursors that are already deuterated. This ensures that the deuterium atoms are present in the desired positions from the start of the synthetic sequence.

One common pathway involves the epoxidation of deuterated allyl chloride (allyl chloride-d5). google.comatamanchemicals.com This reaction is a direct conversion to the final product. Various epoxidation agents can be employed, with hydrogen peroxide being a notable example used in modern, greener synthesis routes. google.comresearchgate.netresearchgate.net The use of titanium silicalite-1 (TS-1) as a catalyst in conjunction with hydrogen peroxide has been shown to be effective for the epoxidation of the non-deuterated analogue. researchgate.net This method is advantageous as it directly converts the deuterated backbone into the desired epoxide.

A recent study detailed the epoxidation of allyl chloride using a piperidine-modified Ti-MWW catalyst in a continuous slurry reactor, achieving high conversion and selectivity for epichlorohydrin. rsc.org Such advanced catalytic systems could be adapted for the synthesis of the deuterated variant. rsc.org

Table 1: Representative Epoxidation Conditions for Allyl Chloride

| Catalyst System | Oxidant | Solvent | Key Findings |

| Piperidine-modified Ti-MWW | H₂O₂ | t-butanol | >97.0% H₂O₂ conversion, >99.8% selectivity to ECH. rsc.org |

| Titanium Silicalite-1 (TS-1) | H₂O₂ | Methanol (B129727) | Effective for liquid-phase epoxidation. researchgate.net |

| Homogeneous Catalyst | H₂O₂ | Aqueous/Organic Biphasic | Continuous loop reactor allows for efficient reaction and separation. google.com |

This table represents data for non-deuterated allyl chloride but illustrates viable conditions for the deuterated analogue.

An alternative and widely used industrial route is the dehydrochlorination of glycerol (B35011) dichlorohydrins. rug.nlresearchgate.netorgsyn.org For the synthesis of this compound, this process would start from deuterated glycerol (glycerol-d5). The glycerol is first hydrochlorinated to produce a mixture of deuterated 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol. researchgate.netaidic.it The subsequent step involves treating this mixture with a strong base, such as sodium hydroxide (B78521), to induce ring closure and form this compound. orgsyn.orgbibliotekanauki.plchemicalpapers.com

The reaction of glycerol with hydrogen chloride, often catalyzed by a carboxylic acid like acetic acid, preferentially forms 1,3-dichloro-2-propanol, which is more reactive towards forming epichlorohydrin than its 1,2-isomer. researchgate.netgoogle.com This two-step process, starting from readily available deuterated glycerol, offers a robust method for synthesis. atamanchemicals.comaidic.it

Deuteration during the Dehydrochlorination Process

It is also possible to introduce deuterium during the synthesis from non-deuterated precursors, specifically during the dehydrochlorination step.

The dehydrochlorination of non-deuterated glycerol dichlorohydrin is an elimination reaction initiated by a base. researchgate.net By using a deuterated base, such as sodium deuteroxide (NaOD) or potassium deuteroxide (KOD), it is theoretically possible to introduce deuterium into the molecule. However, for this to be an effective method of deuteration, there must be a mechanism for H/D exchange on the carbon backbone, which is not the primary reaction pathway. The base's main role is to abstract a proton from the hydroxyl group, facilitating the intramolecular nucleophilic attack that closes the epoxide ring. Therefore, using a deuterated base alone is generally insufficient for producing the fully deuterated this compound.

Performing reactions in deuterated solvents, such as deuterium oxide (D₂O), is a common technique for introducing deuterium at exchangeable proton sites. acs.org In the context of epichlorohydrin synthesis, if the dehydrochlorination step is carried out in D₂O, any protons that are sufficiently acidic could potentially exchange with deuterium from the solvent. acs.org Mechanistic studies have been conducted using D₂O to probe reaction kinetics and pathways. acs.org However, the C-H protons of the glycerol dichlorohydrin backbone are not readily exchangeable under typical basic conditions. Therefore, while using a deuterated solvent might lead to minor deuterium incorporation, it is not a primary strategy for synthesizing a highly enriched compound like this compound. The most effective syntheses rely on precursors where the deuterium is already incorporated. kobe-u.ac.jp

Advanced Synthetic Methodologies for this compound

The synthesis of this compound typically involves the incorporation of deuterium atoms into the epichlorohydrin structure. This can be achieved through various methods, often adapting traditional synthesis routes for non-deuterated epichlorohydrin. vulcanchem.com

One common approach involves the use of deuterated starting materials. For instance, the synthesis can commence from deuterated allyl chloride or deuterated glycerol. vulcanchem.com A described synthetic route involves reacting a compound with this compound in the presence of tetrabutylammonium (B224687) hydrogensulfate and sodium hydroxide in a mixture of tetrahydrofuran (B95107) and water. rsc.org

Optimization of Reaction Conditions for Deuterium Yield and Purity

Achieving high deuterium yield and isotopic purity is paramount in the synthesis of this compound. The optimization of reaction parameters is crucial to maximize the incorporation of deuterium and minimize the presence of partially deuterated or non-deuterated species.

Studies on the synthesis of non-deuterated epichlorohydrin have highlighted several factors that can be extrapolated to the deuterated analogue's synthesis. For instance, the molar ratio of reactants, reaction temperature, and reaction time significantly influence the yield and selectivity of the epoxidation process. jcsp.org.pkresearchgate.net In a continuous synthesis process using a micro-tubular reactor, the yield of epichlorohydrin reached 98.5%. atlantis-press.com A Taguchi method-based optimization for epichlorohydrin production identified reaction time as the most influential factor, followed by reaction temperature and the molar ratio of reactants. jcsp.org.pk The optimal conditions were found to be a reaction time of 40 minutes, a temperature of 90°C, and a specific molar ratio of hydrogen peroxide to allyl chloride, resulting in a yield of 83.13%. jcsp.org.pk

Furthermore, purification techniques are essential to ensure the high purity of the final product. Distillation under reduced pressure is a common method to separate epichlorohydrin from the reaction mixture. orgsyn.org

Green Chemistry Approaches in Deuterated ECH Synthesis

The principles of green chemistry are increasingly being applied to chemical syntheses to reduce environmental impact. In the context of epichlorohydrin production, this includes the use of renewable feedstocks and the development of cleaner catalytic processes. chemicalbook.comscispace.comtandfonline.com

One significant advancement is the use of glycerol, a byproduct of biodiesel production, as a starting material for epichlorohydrin synthesis. chemicalbook.comatamanchemicals.com This "glycerol-to-epichlorohydrin" (GTE) process is considered a greener alternative to the traditional propylene (B89431) route. atamanchemicals.com The direct epoxidation of allyl chloride is another approach that minimizes waste by reducing the number of chlorinated intermediates. chemicalbook.com This method significantly decreases wastewater discharge compared to the propylene method. chemicalbook.com

The use of solid catalysts, such as titanium silicalite-1 (TS-1), in the epoxidation of allyl chloride also represents a green chemistry approach by enabling heterogeneous catalysis, which simplifies catalyst separation and reduces waste. jcsp.org.pk Additionally, some synthetic methods for epichlorohydrin derivatives are performed under solvent-free conditions, further aligning with green chemistry principles. rsc.org

Stereoselective Synthesis of Chiral this compound Enantiomers

Epichlorohydrin is a chiral molecule, existing as (R)- and (S)-enantiomers. wikipedia.org The stereoselective synthesis of the individual enantiomers of this compound is crucial for applications where chirality is a key factor, such as in the synthesis of chiral pharmaceuticals. researchgate.netresearchgate.netnih.gov

The synthesis of (R)-Epichlorohydrin-d5 can be achieved through methods that introduce deuterium into the (R)-enantiomer of epichlorohydrin. One approach involves the kinetic resolution of racemic epichlorohydrin, followed by deuteration. For example, Jacobsen's hydrolytic kinetic resolution has been used to separate racemic epichlorohydrin, and this methodology could be adapted for the synthesis of the deuterated enantiomer. researchgate.net A reaction between (R)-epichlorohydrin and phenylsulfonylacetonitrile has been reported to produce a chiral cyclopropane (B1198618) lactone with high enantiomeric excess. researchgate.net

Similarly, the synthesis of (S)-(+)-Epichlorohydrin-d5 would involve the stereoselective deuteration of (S)-epichlorohydrin. The enantiomer, (S)-epichlorohydrin, can be used as a starting material for the synthesis of its deuterated counterpart. researchgate.netsimsonpharma.com

Chemical Transformations and Derivatizations of this compound

This compound, being a highly reactive electrophilic compound, can undergo a variety of chemical transformations and derivatizations. atamanchemicals.comwikipedia.org These reactions are analogous to those of its non-deuterated counterpart and are utilized to synthesize a wide range of deuterated compounds for various research purposes.

The epoxide ring of this compound is susceptible to ring-opening reactions with various nucleophiles, including alcohols, amines, and thiols. atamanchemicals.comunizar.es For example, it can react with alcohols to form ethers. atamanchemicals.com It is also used in the synthesis of polymers, such as reacting with β-cyclodextrin to form a polymer. researchgate.net

A notable application is its use in derivatization for analytical purposes. For instance, this compound can be used as an internal standard in the determination of epichlorohydrin in water samples, where it undergoes a derivatization reaction with 2,4-difluorobenzoic acid (DFBA). scispace.com It has also been used in the synthesis of deuterated dinitroxides for dynamic nuclear polarization (DNP) studies. rsc.org

The reaction of this compound with other molecules allows for the introduction of the deuterated chloropropyl group, which can be a useful tracer in metabolic and mechanistic studies.

Ring-Opening Reactions with Deuterated Nucleophiles

The epoxide ring of epichlorohydrin is susceptible to nucleophilic attack, leading to ring-opening reactions. tdx.cat These reactions are fundamental to its chemistry and can be initiated by a wide range of nucleophiles. tdx.cat When employing deuterated nucleophiles, the resulting products incorporate deuterium at specific positions, which can be invaluable for mechanistic elucidation.

Studies have shown that the regioselectivity of the ring-opening reaction can be influenced by the nature of the nucleophile and the reaction conditions. tdx.cat For instance, in the presence of a nucleophile, the attack can occur at either of the two electrophilic carbon atoms of the epoxide ring. tdx.cat The use of deuterated nucleophiles allows for the precise tracking of the reaction pathway through techniques like NMR spectroscopy, as deuterium is silent in standard proton NMR. youtube.com

A key consideration in these reactions is the potential for intramolecular rearrangement. Research has demonstrated that the initial nucleophilic attack may occur at the epoxide, followed by an intramolecular cyclization to form a new epoxide ring at a different position, ultimately displacing the chlorine atom. youtube.com This mechanism was confirmed by isotopic labeling studies where the final position of the deuterium from the nucleophile was not where it would be expected from a direct SN2 displacement of the chloride. youtube.com

Table 1: Ring-Opening Reactions of Epichlorohydrin with Various Nucleophiles

| Nucleophile | Reaction Conditions | Key Observation | Reference |

|---|---|---|---|

| Cyanide (CN-) | - | Reaction proceeds via initial epoxide ring-opening followed by intramolecular cyclization and chloride displacement. | youtube.com |

| Alcohols | Alkaline hydroxides as base | Forms glyceryl diethers in a one-pot synthesis. | unizar.es |

| Amines | - | Used in the curing process of epoxy resins to form β-amino alcohols. | tdx.cat |

| Water | Acid or base catalysis | Can lead to the formation of glycerol dichlorohydrin. | intratec.us |

Polymerization Studies of Deuterated Epichlorohydrin

Deuterated epichlorohydrin is a monomer used in the synthesis of specialized polymers. The polymerization of epichlorohydrin can proceed via different mechanisms, such as cationic ring-opening polymerization. derpharmachemica.comdergipark.org.tr In these studies, initiators like perchloric acid or sulfuric acid are used to commence the polymerization process. derpharmachemica.comdergipark.org.tr

The resulting poly(epichlorohydrin) can be further modified. For example, the chlorine atoms along the polymer chain can be substituted by other functional groups using methods like phase transfer catalysis. derpharmachemica.com This allows for the grafting of molecules such as acetylsalicylic acid or menthol (B31143) onto the polymer backbone. derpharmachemica.com

The use of deuterated epichlorohydrin in these polymerizations allows for detailed characterization of the resulting polymers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium labels serve as probes to understand the polymer structure and dynamics.

Table 2: Polymerization of Epichlorohydrin

| Polymerization Method | Initiator/Catalyst | Key Findings | Reference |

|---|---|---|---|

| Cationic Ring-Opening | Perchloric acid | Produces poly(epichlorohydrin) which can be chemically modified. | derpharmachemica.com |

| Cationic Ring-Opening | Sulfuric acid | Yields hydroxyl-terminated poly(epichlorohydrin). | dergipark.org.tr |

| Copolymerization | Maghnite-H+ (a montmorillonite (B579905) clay) | Copolymerization with ε-caprolactone. | researchgate.netsemanticscholar.org |

Formation of Deuterated Epoxy Resins and Elastomers

This compound is a crucial precursor for the synthesis of deuterated epoxy resins. kobe-u.ac.jp These resins are widely used in adhesives, coatings, and composite materials. The synthesis typically involves the reaction of deuterated epichlorohydrin with a deuterated bisphenol, such as deuterated bisphenol A (BPA-d14), in the presence of a base and a phase transfer catalyst. kobe-u.ac.jp

The resulting deuterated epoxy resins, such as deuterated bisphenol A diglycidyl ether (D-BADGE), are instrumental in studying the interphase structures and adhesion properties of epoxy systems. kobe-u.ac.jp By using deuterated components, researchers can utilize techniques like Raman scattering spectroscopy to investigate the diffusion and interaction between different epoxy layers. kobe-u.ac.jp This provides valuable insights into the curing process and the final properties of the material. kobe-u.ac.jp

The curing of these deuterated epoxy resins is achieved by adding a curing agent, such as an anhydride (B1165640) or an amine, and a curing accelerator. kobe-u.ac.jp The extent of curing can be controlled by adjusting the temperature and time of the curing process. kobe-u.ac.jp

Table 3: Synthesis of Deuterated Epoxy Resin

| Reactants | Catalyst/Reagents | Product | Application | Reference |

|---|---|---|---|---|

| This compound, Deuterated Bisphenol A (BPA-d14) | Potassium hydroxide (KOH), Tetrabutylammonium bromide (TBAB) | Deuterated bisphenol A diglycidyl ether (D-BADGE) | Studying adhesion interphase structures in epoxy resins. | kobe-u.ac.jp |

Deuterium Exchange and Stability in Various Chemical Environments

The stability of the deuterium labels in this compound is a critical factor for its use in tracer studies and as an internal standard. Deuterium-hydrogen (H-D) exchange can occur under certain conditions, potentially leading to a loss of the isotopic label.

The stability of deuterium atoms is generally high, as deuterium forms stronger bonds than hydrogen. vulcanchem.com However, in environments with exchangeable protons, such as in the presence of strong acids or bases, or at elevated temperatures, deuterium exchange can be facilitated. google.com For instance, H-D exchange is a known method for introducing deuterium into molecules, but it requires careful control of reaction parameters to avoid unwanted side reactions.

The isotopic purity of this compound is typically high, often exceeding 98%. medkoo.comkobe-u.ac.jp This high level of enrichment is essential for applications requiring precise quantification or clear differentiation from the non-deuterated analogue in analytical techniques like mass spectrometry. shoko-sc.co.jp The stability of the deuterated compound is generally considered sufficient for typical shipping and storage conditions. medkoo.com

Analytical Methodologies for Epichlorohydrin D5 Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed molecular-level analysis of Epichlorohydrin-d5. They provide definitive information about the atomic arrangement, the location of deuterium (B1214612) atoms, and the presence of any residual protium-containing species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and purity of a chemical compound. For this compound, several types of NMR experiments are conducted to provide a complete profile of the molecule.

Deuterium (²H) NMR spectroscopy is the primary method for directly observing the deuterium nuclei within the this compound molecule. This technique is fundamental for confirming the positions of the deuterium labels and for assessing the isotopic purity of the compound.

The ²H NMR spectrum of this compound provides signals corresponding to the chemically non-equivalent deuterium atoms on the oxirane and chloromethyl groups. The chemical shifts of these signals confirm that deuteration has occurred at the expected positions. Furthermore, the relative integration of the signals allows for the determination of the deuterium distribution across the molecule. Commercial this compound is often specified to have an isotopic purity of 98 atom % D or higher. sigmaaldrich.comsigmaaldrich.com This analysis verifies that the isotopic enrichment meets the required standards for its intended use, such as in isotope dilution studies.

While this compound is a deuterated compound, trace amounts of residual, non-deuterated, or partially deuterated epichlorohydrin (B41342) may exist. Proton (¹H) NMR spectroscopy is the ideal method for detecting and quantifying this residual proton content. sigmaaldrich.com

In an ideal, fully deuterated sample, the ¹H NMR spectrum would be silent. However, in practice, very small signals may be observed at the chemical shifts characteristic of the protons in unlabeled epichlorohydrin. mdpi.com By comparing the integrals of these residual proton signals to the signal of a known internal standard, the exact percentage of residual proton content can be calculated. This measurement is crucial for quality control, ensuring the isotopic labeling is comprehensive and that the contribution from unlabeled species is minimal.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule, confirming the structural integrity of this compound. nd.edu The spectrum of the deuterated compound differs from that of its unlabeled counterpart in two significant ways: isotopic shifts and carbon-deuterium (C-D) coupling.

The presence of deuterium atoms causes a slight upfield shift in the resonance of the attached carbon atom. More importantly, the signal for each deuterated carbon is split into a multiplet due to scalar coupling with the deuterium nucleus (spin I = 1). A carbon bonded to a single deuterium (CD) will appear as a 1:1:1 triplet, while a carbon bonded to two deuteriums (CD₂) will appear as a 1:2:3:2:1 quintet. These characteristic splitting patterns provide unambiguous evidence of the location of the deuterium atoms on the carbon framework, thus complementing the information from ²H NMR and confirming the structure of this compound. washington.edu

| Carbon Atom | Unlabeled Epichlorohydrin (¹H-Coupled) | This compound (Expected) |

|---|---|---|

| -CH₂Cl | Triplet | Quintet (from C-D coupling) |

| -CH- (oxirane) | Doublet | Triplet (from C-D coupling) |

| -CH₂- (oxirane) | Triplet | Quintet (from C-D coupling) |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, making it exceptionally useful for analyzing isotopically labeled compounds and for quantification at trace levels.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying the amount of a substance in a sample. This compound is widely used as an ideal internal standard for the quantification of unlabeled epichlorohydrin in various matrices, such as drinking water, using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net

The methodology involves adding a precise, known amount of this compound to the sample containing the unlabeled epichlorohydrin (the analyte). researchgate.net Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample extraction, preparation, and GC separation. However, it is distinguishable by the mass spectrometer due to its higher mass (M+5). sigmaaldrich.comsigmaaldrich.com By measuring the ratio of the MS signal intensity of the analyte to that of the isotopic standard, a highly accurate and precise quantification can be achieved, correcting for any sample loss during preparation. Research has demonstrated this method to be sensitive and robust, with excellent linearity and recovery. nih.govresearchgate.net

| Parameter | Reported Value | Reference |

|---|---|---|

| Linearity Range | 0.0645 - 3.8700 µg/L | nih.govresearchgate.net |

| Correlation Coefficient (r) | > 0.999 | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.015 µg/L | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.052 µg/L | nih.govresearchgate.net |

| Average Recovery | 95.7% - 98.7% | nih.govresearchgate.net |

| Relative Standard Deviation (RSD) | 3.1% - 7.9% | nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise determination of the molecular mass of a compound. measurlabs.com Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, providing an "exact mass". bioanalysis-zone.com This high level of accuracy enables the determination of a molecule's elemental formula with a high degree of confidence, making it an invaluable tool for structure elucidation and compound identification. measurlabs.combioanalysis-zone.com

In the context of this compound, HRMS is crucial for unequivocally distinguishing it from its non-deuterated analog, Epichlorohydrin. The substitution of five hydrogen atoms (¹H) with five deuterium atoms (²H) results in a distinct and measurable increase in the exact molecular mass. While both compounds have the same nominal mass of 92 (for the most common isotopes), their exact masses differ significantly.

HRMS can resolve these small mass differences, confirming the successful isotopic labeling and the isotopic purity of this compound. nih.gov This capability is fundamental for its application as an internal standard in quantitative analyses, where precise differentiation from the target analyte is essential.

Table 1: Comparison of Molecular Masses for Epichlorohydrin and this compound

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |

| Epichlorohydrin | C₃H₅ClO | 92 | 92.0029 |

| This compound | C₃D₅ClO | 97 | 97.0343 |

Fragmentation Pathway Analysis of this compound

Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS) or within a standard mass spectrometer, involves the ionization of a molecule followed by the analysis of its resulting fragment ions. This process provides a structural fingerprint of the molecule. When this compound is analyzed, the resulting mass spectrum and fragmentation pattern are characteristic of its deuterated structure.

Upon ionization in a mass spectrometer, this compound undergoes fragmentation, breaking apart at its weakest bonds. The masses of the resulting charged fragments are indicative of the original molecule's structure. For standard Epichlorohydrin, characteristic fragment ions are observed at m/z values of 62, 57, and 49. gcms.cz

In this compound, the presence of five deuterium atoms alters the masses of the fragments that retain these isotopes. For instance, a key fragmentation pathway for epichlorohydrin involves the loss of a chloromethyl radical (•CH₂Cl).

Epichlorohydrin (C₃H₅ClO): Molecular Ion [M]⁺• at m/z 92. Loss of •CH₂Cl results in a fragment at m/z 43.

This compound (C₃D₅ClO): Molecular Ion [M]⁺• at m/z 97. The fragmentation pattern will depend on which part of the molecule contains the deuterium atoms. Assuming the deuterium atoms are on the carbon backbone, the loss of a •CD₂Cl fragment would be observed. The analysis of which fragments retain the deuterium atoms confirms the position of the isotopic labels. Studies on derivatized ECH-d5 have confirmed that the deuterium atoms are retained in specific fragments post-fragmentation. scispace.com

Table 2: Proposed Key Fragments for this compound in Mass Spectrometry

| Proposed Fragment | Molecular Formula | Corresponding m/z |

| Molecular Ion | [C₃D₅³⁵Cl]⁺• | 97 |

| Loss of Cl• | [C₃D₅O]⁺ | 62 |

| Loss of •CD₂Cl | [C₂D₃O]⁺ | 48 |

| Chloromethyl Cation | [CD₂³⁵Cl]⁺ | 54 |

Infrared (IR) Spectroscopy for Deuterium-Specific Vibrational Modes

Infrared (IR) spectroscopy is a technique that measures the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds. tanta.edu.eglibretexts.org Each type of bond (e.g., C-H, C-O, C-Cl) vibrates at a characteristic frequency, and the resulting IR spectrum provides information about the functional groups present in a molecule. libretexts.org

The substitution of hydrogen with deuterium, a heavier isotope, significantly impacts the vibrational frequencies of the bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, a carbon-deuterium (C-D) bond will vibrate at a lower frequency (wavenumber) than a corresponding carbon-hydrogen (C-H) bond.

This isotopic effect is a powerful tool for the characterization of this compound. The IR spectrum of this compound will show characteristic absorption bands at lower wavenumbers compared to standard Epichlorohydrin, confirming the presence of deuterium. Specifically, the C-H stretching vibrations typically seen in the 2850-3000 cm⁻¹ region will be replaced by C-D stretching vibrations in the approximately 2100-2250 cm⁻¹ region. Similarly, C-H bending vibrations will also shift to lower frequencies.

Table 3: Comparison of Expected IR Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Typical Wavenumber Range (C-H) | Estimated Wavenumber Range (C-D) |

| Stretching (ν) | ~2850-3000 cm⁻¹ | ~2100-2250 cm⁻¹ |

| Bending (δ) | ~1350-1480 cm⁻¹ | ~950-1100 cm⁻¹ |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating components from a complex mixture, allowing for their individual identification and quantification. For a volatile compound like this compound, Gas Chromatography (GC) is the method of choice. When coupled with a mass spectrometer (MS), GC-MS becomes a highly selective and sensitive analytical tool. explorationpub.com this compound is frequently used as an internal standard in isotope dilution methods for the precise quantification of its non-deuterated counterpart, Epichlorohydrin, in various matrices like drinking water. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

GC-MS is the cornerstone for the analysis of this compound, both for assessing its isotopic and chemical purity and for its use in quantitative methods. In a typical isotope dilution analysis, a known amount of this compound is added to a sample containing an unknown amount of Epichlorohydrin. nih.gov The sample is then extracted and injected into the GC-MS system.

The GC column separates the this compound from the native Epichlorohydrin (though the retention time shift is often minimal) and from other matrix components. otsuka.co.jp The MS detector then identifies and quantifies both compounds based on their unique mass spectral characteristics. Because the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, it effectively corrects for any sample loss, leading to high accuracy and precision. researchgate.net

Research has demonstrated the robustness of this method. For instance, a study using isotope dilution GC-MS for the determination of epichlorohydrin in drinking water established a method with high sensitivity, accuracy, and reproducibility. researchgate.netnih.gov The method showed a good linear relationship in the range of 0.0645–3.8700 µg/L, with a limit of detection (LOD) of 0.015 µg/L and a limit of quantification (LOQ) of 0.052 µg/L. nih.gov

Table 4: Performance Metrics of an Isotope Dilution GC-MS Method Using this compound

| Parameter | Reported Value | Reference |

| Linearity Range | 0.0645–3.8700 µg/L | nih.gov |

| Correlation Coefficient (r) | > 0.999 | nih.gov |

| Limit of Detection (LOD) | 0.015 µg/L | nih.gov |

| Limit of Quantification (LOQ) | 0.052 µg/L | nih.gov |

| Average Recoveries | 95.7% to 98.7% | nih.gov |

| Relative Standard Deviations (RSD) | 3.1% to 7.9% | nih.gov |

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is an advanced, solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile analytes from a sample matrix prior to GC-MS analysis. nih.gov In this method, a fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample. Volatile analytes, such as epichlorohydrin, partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are desorbed for analysis.

This technique significantly enhances the sensitivity of the analysis by concentrating the analyte, making it ideal for detecting trace levels of epichlorohydrin in water. nih.gov An optimized HS-SPME-GC-MS method for epichlorohydrin in water achieved a limit of detection of 0.006 μg/L and a quantification limit of 0.024 μg/L. nih.govfrontiersin.org The use of this compound as an internal standard in conjunction with HS-SPME ensures high accuracy by compensating for variations in extraction efficiency and injection volume. researchgate.net

In-Tube Extraction Dynamic Headspace (ITEX-DHS) GC-MS

In-Tube Extraction Dynamic Headspace (ITEX-DHS) is another powerful and automated sample enrichment technique. thermofisher.comlabrulez.com It functions by using a gas-tight syringe with a needle that is packed with an adsorbent material. thermofisher.com The headspace gas from the sample vial is repeatedly drawn through the needle, effectively trapping the volatile analytes on the sorbent. The trapped compounds are then thermally desorbed directly into the GC injector.

ITEX-DHS is recognized for its high robustness, extended trap lifespan, and enhanced sensitivity compared to some other methods. explorationpub.comresearchgate.net It is a solventless technique well-suited for the analysis of very volatile organic compounds, including epichlorohydrin, in drinking water. thermofisher.com This method is capable of reaching the very low detection limits required by regulations, such as the 0.10 µg/L limit for epichlorohydrin in drinking water set by the European Union. thermofisher.com Coupling ITEX-DHS with GC-MS and using this compound as an internal standard provides a reliable and highly sensitive workflow for monitoring water quality.

Optimization of GC-MS Parameters for this compound

The accurate quantification of this compound, particularly at trace levels, necessitates the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters to achieve maximum sensitivity, peak resolution, and analytical performance. nelac-institute.org The optimization process involves a systematic evaluation of various hardware components, consumables, and software settings. nelac-institute.org

Key hardware parameters that are typically optimized include the mass spectrometer's drawout plate (extraction lens) and the temperatures of the ion source and quadrupole. nelac-institute.org For instance, using a larger 9mm drawout lens can allow more ions to pass through the MS source, resulting in better calibration data and lower relative standard deviations (%RSD) in the results. nelac-institute.org Temperature settings are also critical; evaluations might compare source/quadrupole temperature sets, such as 300°C/180°C versus 320°C/200°C, to find the optimal balance for analyte response. nelac-institute.org

Software and method parameter optimization focuses on the injection technique and the MS detection mode. For analyses involving Solid Phase Microextraction (SPME), parameters such as extraction temperature and time are adjusted to enhance signal strength. frontiersin.org A common injection mode for trace analysis is splitless injection, which ensures the maximum transfer of the analyte onto the GC column. frontiersin.org

Perhaps the most significant optimization for enhancing sensitivity and selectivity is the use of Selective Ion Monitoring (SIM) mode in the mass spectrometer. frontiersin.orggcms.cz Instead of scanning a full mass range, SIM mode focuses on acquiring data for a few specific mass-to-charge ratio (m/z) ions corresponding to the analyte and its internal standard. frontiersin.orggcms.cz For Epichlorohydrin, characteristic ions such as m/z 57, 49, and 62 are often monitored. frontiersin.org When analyzing this compound, these m/z values would be adjusted to account for the mass increase from the five deuterium atoms. This targeted approach significantly reduces background noise and improves the signal-to-noise ratio, allowing for much lower detection limits. gcms.cz

The following table summarizes typical GC-MS parameters that are optimized for the analysis of epichlorohydrin, which are directly applicable to its deuterated analogue, this compound.

Table 1: Optimized GC-MS Parameters for Epichlorohydrin Analysis

| Parameter | Setting | Source |

|---|---|---|

| GC System | Agilent 7890B or equivalent | hpst.cz |

| Column | Restek VMS, 20 m x 0.18 mm x 1.0 µm | hpst.cz |

| Carrier Gas | Helium | frontiersin.org |

| Flow Rate | 1 mL/min | frontiersin.org |

| Injection Mode | Splitless | frontiersin.org |

| MS System | Agilent 5977A or equivalent | hpst.cz |

| Ion Source Temp. | 250°C | frontiersin.org |

| Quadrupole Temp. | 150°C | frontiersin.org |

| Transfer Line Temp. | 250°C | frontiersin.org |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Derivatives

While GC-MS is highly effective for the volatile and semi-polar compound this compound, its polar derivatives require a different analytical approach. Epichlorohydrin can hydrolyze in water to form more polar, less volatile compounds such as 3-monochloropropane-1,2-diol (3-MCPD). gcms.czhpst.cz These polar derivatives exhibit poor retention and peak shape on standard non-polar GC columns. nih.gov

For this reason, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for analyzing polar derivatives. nih.govscispace.com LC is inherently better suited for separating water-soluble and polar compounds. iaea.org To achieve effective chromatographic separation of highly polar analytes, specialized column chemistries, such as those designed for polar-RP, are often employed instead of traditional C18 stationary phases. nih.govpsu.edu

The mobile phase composition is also critical. The use of additives and buffers like acetic acid, formic acid, or ammonium (B1175870) formate (B1220265) is common to improve peak shape and ionization efficiency. psu.edu Electrospray ionization (ESI) is a typical ionization source used in LC-MS for polar compounds, as it is a soft ionization technique suitable for molecules that are already in solution. psu.edu

The coupling of LC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. nih.govscispace.com This technique allows for the selection of a specific parent ion, its fragmentation, and the monitoring of a specific daughter ion, a process known as Multiple Reaction Monitoring (MRM). This specificity is crucial for quantifying analytes at very low concentrations in complex matrices like environmental water samples. nih.gov

Development and Validation of this compound Analytical Standards

This compound is primarily developed and used as an analytical standard, specifically as an internal standard (IS) or surrogate standard for quantitative analyses of its non-deuterated counterpart, epichlorohydrin. researchgate.netclearsynth.comresearchgate.net Because it is chemically almost identical to epichlorohydrin but has a different molecular weight, it co-extracts and behaves similarly during chromatographic analysis, allowing it to be used to correct for variations in sample preparation, injection volume, and instrument response. researchgate.net

The development of this compound as a certified reference material involves its synthesis and purification to a high degree (e.g., ≥99.9%). sigmaaldrich.com Its identity and purity are confirmed using various analytical techniques.

Once developed, any analytical method employing this compound as an internal standard must be rigorously validated according to established guidelines to ensure the data generated is reliable, reproducible, and accurate. clearsynth.comresearchgate.net The validation process assesses several key performance characteristics:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards across a specified range and evaluating the coefficient of determination (R²) of the resulting calibration curve, which should ideally be >0.99. frontiersin.orgresearchgate.net

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected above the background noise. researchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD). frontiersin.orgresearchgate.net

Accuracy and Recovery : Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage recovered is calculated. frontiersin.orgresearchgate.net

The following table presents typical validation results from methods used to analyze epichlorohydrin or related compounds, which are representative of the performance expected from a method validated using this compound as an internal standard.

Table 2: Representative Method Validation Performance Data

| Parameter | Typical Value | Source |

|---|---|---|

| Linearity (R²) | >0.998 | frontiersin.org |

| LOD | 0.006 - 1.0 µg/L | frontiersin.orgresearchgate.net |

| LOQ | 0.005 - 0.010 mg/kg | researchgate.netmdpi.com |

| Precision (%RSD) | 2.6% - 7.65% | frontiersin.orgresearchgate.net |

Mechanistic and Kinetic Studies Utilizing Epichlorohydrin D5

Reaction Mechanism Elucidation with Deuterated Analogs

The use of deuterated analogs like Epichlorohydrin-d5 is a cornerstone of modern mechanistic chemistry. By strategically placing deuterium (B1214612) atoms on the molecule, chemists can probe the intimate details of bond-breaking and bond-forming events that occur during a chemical reaction.

Isotope Effects in Ring-Opening Reactions of this compound

The epoxide ring of epichlorohydrin (B41342) is susceptible to nucleophilic attack, leading to ring-opening. When this compound is used, the rate of this reaction can be compared to that of its non-deuterated counterpart. This comparison reveals the kinetic isotope effect (KIE), which is the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD). A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step. For ring-opening reactions, a secondary KIE might be observed. For instance, if the hybridization of a carbon atom bearing a deuterium changes from sp3 to sp2 in the transition state, a normal secondary KIE (kH/kD > 1) is expected. Conversely, a change from sp2 to sp3 hybridization typically results in an inverse secondary KIE (kH/kD < 1).

The magnitude of the KIE can provide information about the structure of the transition state. For example, in the reaction of epoxides with nucleophiles, the degree of C-O bond cleavage and C-Nucleophile bond formation in the transition state can be inferred from the observed isotope effects.

Table 1: Theoretical Secondary Kinetic Isotope Effects in Epoxide Ring-Opening

| Hybridization Change at Deuterated Carbon | Expected KIE (kH/kD) | Implication for Transition State |

|---|---|---|

| sp3 → sp2 | > 1 (Normal) | Loosening of C-D bending vibrations |

Deuterium Labeling for Tracing Reaction Pathways

Deuterium labels serve as invisible ink, allowing chemists to follow the fate of specific atoms throughout a reaction sequence. In the case of this compound, the five deuterium atoms can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

A classic example of this application is distinguishing between a direct SN2 substitution at the chloromethyl group and a mechanism involving initial epoxide ring-opening followed by intramolecular cyclization. If a nucleophile attacks the chloromethyl carbon directly in an SN2 fashion, the deuterium atoms on the epoxide ring would remain in their original positions in the product. However, if the nucleophile first attacks one of the epoxide carbons, leading to ring-opening, and is followed by an intramolecular attack that displaces the chloride, the final position of the deuterium atoms in the newly formed ring structure would be different. This difference in the product's isotopic labeling pattern provides unambiguous evidence for one pathway over the other. For instance, the reaction of a deuterated epichlorohydrin analog with sodium cyanide has been shown to proceed via an initial ring-opening, as the position of the deuterium labels in the final product is inconsistent with a direct SN2 mechanism. youtube.com

Investigation of Stereochemical Outcomes with Chiral this compound

The combination of isotopic labeling and stereochemistry offers a powerful approach to understanding reaction mechanisms in three dimensions. Chiral epichlorohydrin, which exists as (R)- and (S)-enantiomers, is a valuable building block in asymmetric synthesis. researchgate.net By using a chiral and deuterated version, such as (R)-Epichlorohydrin-d5, it is possible to investigate the stereochemical course of a reaction with great precision.

For example, in a nucleophilic substitution reaction, it can be determined whether the reaction proceeds with inversion of configuration (typical for an SN2 mechanism) or with retention or racemization. The presence of deuterium atoms does not alter the stereochemical outcome but allows for easier analysis of the product mixture, especially in complex reaction systems where multiple stereoisomers may be formed. The synthesis of chiral epichlorohydrin from precursors like D-mannitol has been well-established, providing access to these specialized labeled compounds. youtube.com

Kinetic Isotope Effects (KIE) in this compound Reactions

Kinetic isotope effects are a quantitative measure of the impact of isotopic substitution on the rate of a chemical reaction. They are a primary tool for determining reaction mechanisms and identifying the rate-limiting step.

Determination of Rate-Limiting Steps

A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H(D) bond is being cleaved in the rate-determining step. epfl.ch Even in the absence of C-D bond cleavage, secondary KIEs can provide valuable information. For example, if a reaction proceeds through a carbocation intermediate, a significant α-secondary KIE would be expected at the carbon atom that becomes the carbocation center, due to the change in hybridization from sp3 to sp2. If the KIE for a particular step is unity (kH/kD = 1), it suggests that the isotopic substitution does not significantly affect the energy of the transition state for that step, and it is therefore unlikely to be the rate-determining step.

Table 2: Interpreting Kinetic Isotope Effects for Rate-Limiting Step Determination

| Observed KIE (kH/kD) | Type | Interpretation |

|---|---|---|

| > 2 | Primary | C-H(D) bond cleavage is part of the rate-determining step. |

| 1.1 - 1.4 | Secondary (α) | Change in hybridization (e.g., sp3 to sp2) at the deuterated center in the RDS. |

| ≈ 1 | - | C-H(D) bond is not significantly involved in the rate-determining step. |

Solvent Isotope Effects in Solution-Phase Reactions

In addition to labeling the substrate, the solvent can also be isotopically substituted to probe reaction mechanisms. A solvent isotope effect is observed when a reaction rate changes upon replacing a protic solvent like water (H₂O) or methanol (B129727) (CH₃OH) with its deuterated counterpart (D₂O or CD₃OD).

For reactions of this compound in a protic solvent, the solvent can participate in the reaction as a nucleophile, a proton donor, or a proton acceptor. If the solvent is involved in the rate-determining step, a significant solvent KIE is often observed. For example, in the hydrolysis of epichlorohydrin, if a proton transfer from the solvent is part of the RDS, the reaction will be slower in D₂O than in H₂O, resulting in a normal solvent KIE (kH₂O/kD₂O > 1). The magnitude of this effect can provide insights into the nature of the proton transfer in the transition state. The study of solvent isotope effects in H₂O-D₂O mixtures can further elucidate the number of protons being transferred in the transition state. rsc.org

Temperature Dependence of Kinetic Isotope Effects

The kinetic isotope effect (kH/kD) is the ratio of the rate constant for the reaction of the light isotopologue (containing hydrogen) to the rate constant for the reaction of the heavy isotopologue (containing deuterium). The study of the temperature dependence of the KIE can provide detailed information about the transition state of a reaction.

The relationship between KIE and temperature is often described by the Arrhenius equation. The difference in activation energies (Ea(D) - Ea(H)) between the deuterated and non-deuterated reactants is a key parameter. A significant difference in activation energies, often determined from the temperature dependence of the KIE, can suggest quantum mechanical tunneling, especially in hydrogen-transfer reactions. rsc.org

In principle, for a reaction involving the cleavage of a C-H/C-D bond, the KIE is expected to decrease as the temperature increases. This is because at higher temperatures, a greater fraction of molecules has sufficient energy to overcome the activation barrier, diminishing the relative difference in reaction rates caused by the zero-point energy difference between the C-H and C-D bonds.

While specific studies detailing the temperature dependence of KIE for this compound are not prevalent in publicly accessible literature, a hypothetical study could yield data similar to that presented in Table 1. Such a study would involve measuring the reaction rates of both Epichlorohydrin and this compound with a specific nucleophile at various temperatures. The resulting data would allow for the calculation of the KIE at each temperature and an analysis of the Arrhenius parameters.

Table 1: Hypothetical Temperature Dependence of KIE for a Reaction of this compound This table presents hypothetical data for illustrative purposes.

| Temperature (K) | kH (s⁻¹) | kD (s⁻¹) | KIE (kH/kD) |

| 298 | 1.20 x 10⁻⁴ | 2.00 x 10⁻⁵ | 6.00 |

| 308 | 3.50 x 10⁻⁴ | 6.50 x 10⁻⁵ | 5.38 |

| 318 | 9.80 x 10⁻⁴ | 1.95 x 10⁻⁴ | 5.02 |

| 328 | 2.60 x 10⁻³ | 5.50 x 10⁻⁴ | 4.73 |

The data in this hypothetical table illustrates that as the temperature increases, the kinetic isotope effect decreases. Plotting ln(KIE) versus 1/T would allow for the determination of the difference in activation energies, providing insight into the nature of the transition state for the specific reaction under investigation.

Catalytic Studies with this compound

Isotopically labeled compounds like this compound are instrumental in the field of catalysis for probing reaction mechanisms. By tracking the fate of the deuterium labels, researchers can gain a deeper understanding of catalyst-substrate interactions, identify active sites, and characterize reaction intermediates.

Elucidating Catalyst-Substrate Interactions

The use of this compound can help clarify how a substrate binds to and interacts with a catalyst. For instance, in the catalytic ring-opening of epoxides, a key question is which C-O bond is cleaved and how the catalyst facilitates this process. rsc.org If a reaction is catalyzed by a metallodendrimer, for example, the position of the deuterium atoms in the product can reveal the regioselectivity of the nucleophilic attack. rsc.org

By comparing the reaction of a catalyst with both normal and deuterated epichlorohydrin, researchers can observe if the isotopic substitution influences the binding affinity or the orientation of the substrate within the catalyst's active site. Changes in reaction rates or product distributions upon isotopic substitution can point to specific interactions, such as hydrogen bonding or the formation of a metal-hydride species, that are critical to the catalytic cycle.

Investigating Active Sites and Reaction Intermediates

This compound is particularly useful for identifying the active sites of a catalyst and characterizing transient intermediates. In heterogeneous catalysis, for example, reactions often occur at specific sites on the catalyst surface. The photocatalytic decomposition of epichlorohydrin on a TiO2/Ag surface is one such process where identifying the exact mechanism is crucial. researchgate.net

If a C-D bond is broken during a rate-determining step that occurs at the active site, a primary kinetic isotope effect will be observed. This provides strong evidence for the involvement of that specific C-H bond in the catalytic transformation. Furthermore, techniques like mass spectrometry and NMR spectroscopy can be used to analyze the products and any trapped intermediates. The presence and location of deuterium atoms in these species can help construct a detailed picture of the reaction pathway, confirming or refuting proposed mechanistic steps and the structure of intermediates. For example, in the synthesis of epichlorohydrin from glycerol (B35011), catalysts are used in a two-step process involving chlorination and epoxidation. mdpi.com Using a deuterated glycerol source and tracking the labels through to the epichlorohydrin product could elucidate the precise mechanism of these catalytic steps.

Environmental Fate and Degradation Studies of Epichlorohydrin D5

Hydrolysis Pathways of Epichlorohydrin-d5 in Aqueous Environments

The hydrolysis of this compound, a key degradation pathway in aquatic environments, involves the opening of the epoxide ring. This process is significantly influenced by the pH of the surrounding medium.

Table 1: Illustrative pH Dependence of Epichlorohydrin (B41342) Hydrolysis Rate

| pH Condition | Relative Rate of Hydrolysis | Catalysis |

|---|---|---|

| Acidic (e.g., pH < 4) | High | Acid-catalyzed |

| Neutral (e.g., pH ~ 7) | Low | Uncatalyzed |

This table illustrates the general trend of pH influence on epichlorohydrin hydrolysis based on established chemical principles.

The primary product of epichlorohydrin hydrolysis in aqueous environments is 3-chloro-1,2-propanediol (B139630) (3-MCPD). inchem.orgwho.int Consequently, the hydrolysis of this compound is expected to yield the corresponding deuterated analog, 3-chloro-1,2-propanediol-d5. The presence of the deuterium (B1214612) atoms allows for unambiguous identification of the degradation product originating from the parent compound using techniques like mass spectrometry. vulcanchem.com

Table 2: Primary Hydrolysis Reaction of this compound

| Reactant | Major Degradation Product |

|---|

Biotransformation and Biodegradation Research Using this compound

This compound is a valuable tool for investigating the biological pathways of epichlorohydrin degradation. The deuterium label allows researchers to track the molecule and its metabolites through complex biological systems. vulcanchem.com

The biodegradation of epichlorohydrin is initiated by either enzymatic or non-enzymatic hydrolysis. inchem.org Two primary enzymatic pathways are involved in the metabolism of epichlorohydrin:

Epoxide Hydrolases: These enzymes catalyze the hydrolysis of the epoxide ring to form a diol. In the case of epichlorohydrin, microsomal epoxide hydrolases can convert it to 3-chloro-1,2-propanediol. inchem.org

Glutathione (B108866) S-transferases (GSTs): This pathway involves the direct conjugation of epichlorohydrin with glutathione, a key step in the detoxification of xenobiotics. inchem.org

Subsequent reactions can lead to the formation of various metabolites, including mercapturic acids and β-chlorolactic acid. inchem.org The use of this compound in such studies helps to confirm these pathways by allowing for the detection of the deuterated metabolites.

Several bacterial strains are capable of utilizing epichlorohydrin as a sole source of carbon. asm.orgnih.goviarc.fr These microorganisms typically initiate degradation through an epoxide hydrolase, producing 3-chloro-1,2-propanediol. asm.org Some bacteria, like Xanthobacter strain Py2, have demonstrated a novel degradation pathway that proceeds through chloroacetone (B47974) as an intermediate. asm.orgnih.gov Studies with this compound can elucidate the specific mechanisms of microbial degradation by tracing the deuterated backbone through various metabolic intermediates.

Table 3: Examples of Microorganisms Involved in Epichlorohydrin Degradation

| Microorganism | Degradation Capability |

|---|---|

| Agrobacterium radiobacter AD1 | Can use epichlorohydrin as a sole carbon source. nih.goviarc.fr |

| Corynebacterium sp. N-1074 | Involved in the degradation of related chlorinated compounds. nih.goviarc.fr |

| Xanthobacter strain Py2 | Degrades epichlorohydrin via a pathway involving chloroacetone. asm.orgnih.gov |

The use of stable isotopes like deuterium is a cornerstone of metabolic research. scbt.com In environmental studies, this compound acts as a tracer, allowing scientists to follow its transformation and partitioning in complex matrices such as soil, water, and biological tissues. vulcanchem.com

The key advantages of using this compound include:

Unambiguous Identification: Mass spectrometry can easily distinguish the deuterated compound and its metabolites from naturally occurring, non-deuterated analogs. acs.org

Pathway Elucidation: By tracking the deuterium label, researchers can map the metabolic pathways and identify novel degradation products. vulcanchem.com

Quantification: When used as an internal standard, this compound allows for accurate quantification of the non-labeled compound in environmental and biological samples. vulcanchem.com

This approach provides a clear picture of the environmental fate of epichlorohydrin, from its initial release to its ultimate degradation products. nih.gov

Atmospheric Degradation of this compound

The atmospheric persistence of this compound is determined by its removal processes, primarily through chemical reactions and photolysis.

The gas-phase reaction with hydroxyl radicals is a dominant atmospheric sink for many organic compounds. For the non-deuterated epichlorohydrin, this reaction leads to its degradation. epa.govatamanchemicals.com One study reported an estimated atmospheric half-life of 36 days due to this reaction. atamanchemicals.com Another assessment provided a rate constant of 2 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ for the reaction of epichlorohydrin with hydroxyl radicals, resulting in a calculated atmospheric residence time of 5.8 days. epa.gov

Kinetic Isotope Effect:

The presence of deuterium atoms in this compound is expected to alter the rate of its reaction with hydroxyl radicals compared to the non-deuterated form. This kinetic isotope effect (KIE) typically results in a slower reaction rate for the deuterated compound, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. A slower reaction rate would imply a longer atmospheric lifetime for this compound. However, without specific experimental studies on this compound or closely related deuterated compounds, the magnitude of this KIE and the precise atmospheric lifetime of this compound remain undetermined.

Data on Reaction with Hydroxyl Radicals:

Currently, there are no published experimental data for the rate coefficient of the reaction between this compound and hydroxyl radicals. The table below highlights the absence of this specific information.

| Compound | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life (t1/2) |

| This compound | No data available | No data available |

| Epichlorohydrin | 2 x 10⁻¹² epa.gov | 5.8 days epa.gov / 36 days atamanchemicals.com |

Direct photolysis, the process where a molecule breaks down after absorbing light, can be another significant degradation pathway for some atmospheric pollutants. For photolysis to occur, a compound must absorb light in the solar spectrum that reaches the troposphere (wavelengths > 290 nm).

Detailed research findings on the photolytic degradation of deuterated epichlorohydrin are not available in the current scientific literature. Information regarding its absorption cross-section and quantum yields in the relevant atmospheric window is necessary to assess the importance of this degradation pathway. For the non-deuterated epichlorohydrin, photolysis was considered a possible but not probable degradation route. epa.gov

Data on Photolytic Degradation:

There is a lack of experimental data concerning the photolytic degradation of this compound.

| Compound | Photolysis Quantum Yield | Key Findings |

| This compound | No data available | No studies on photolytic degradation found. |

Metabolic and Toxicokinetic Studies of Epichlorohydrin D5

Absorption, Distribution, Metabolism, and Excretion (ADME) of Epichlorohydrin-d5

Studies involving isotopically labeled epichlorohydrin (B41342), including its deuterated form, have been instrumental in elucidating its ADME properties. Research indicates that epichlorohydrin is readily absorbed through various routes of exposure and is rapidly metabolized and excreted. iarc.frwho.intnih.gov

In Vivo Toxicokinetic Studies with Deuterated Epichlorohydrin

In vivo studies utilizing deuterated epichlorohydrin (this compound) have provided valuable data on its kinetic behavior in biological systems. acs.orgacs.org These studies are essential for understanding the compound's fate within an organism.

The half-life of epichlorohydrin has been investigated in various biological matrices. In vitro experiments have shown that epichlorohydrin is relatively stable in blood and plasma but is cleared rapidly in liver homogenate. acs.org At 37°C, the half-life of epichlorohydrin in rat plasma was determined to be between 50 and 53 minutes, while in rat blood, it was between 20 and 25 minutes. acs.org In mouse blood, the half-life was longer, ranging from 43 to 45 minutes. acs.org Following a single oral dose of 25 mg/kg in rats, the elimination half-life of epichlorohydrin was approximately 34 minutes in males and 20 minutes in females. acs.org

Table 1: In Vitro Half-Life of Epichlorohydrin in Rodent Biological Matrices

| Species | Matrix | Temperature (°C) | Half-Life (minutes) |

| Rat | Plasma | 37 | 50-53 |

| Rat | Blood | 37 | 20-25 |

| Mouse | Blood | 37 | 43-45 |

This table summarizes the in vitro half-life of epichlorohydrin in different rodent biological matrices at 37°C.

Bioavailability studies are critical for understanding the extent and rate at which a substance is absorbed and becomes available at the site of action. Following a single oral dose of 25 mg/kg in rats, the oral bioavailability of epichlorohydrin was found to be low, at 5.2% in males and 2.1% in females. acs.org This suggests extensive first-pass metabolism of the compound following oral administration. acs.orgacs.org

In Vitro Metabolic Studies Using Labeled Compounds

In vitro studies using labeled compounds, such as ¹⁴C-epichlorohydrin, have been crucial in identifying the metabolic pathways of epichlorohydrin. These studies have shown that epichlorohydrin is metabolized by liver microsomes. nih.gov The primary metabolic reactions are believed to be the conjugation of the epoxide with glutathione (B108866) and the hydration of the epoxide. nih.gov

Identification of Deuterated Metabolites

The use of deuterated compounds like this compound is particularly advantageous in metabolite identification studies.

Metabolite Profiling using this compound and Mass Spectrometry

Metabolite profiling using this compound in conjunction with mass spectrometry allows for the differentiation of metabolites from the background biological matrix. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for this purpose. acs.org In GC-MS analysis, this compound and its parent compound, epichlorohydrin, elute at slightly different retention times, allowing for their distinct detection. acs.orgacs.org The ions monitored for epichlorohydrin are typically m/z 93, while for this compound, the monitored ion is m/z 98. acs.org

Tracing Carbon and Deuterium (B1214612) Atoms in Metabolic Pathways

The use of isotopically labeled compounds, such as this compound (ECH-d5), is a powerful tool in elucidating the metabolic fate of xenobiotics. juniperpublishers.com By replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, researchers can track the molecule and its metabolites through complex biological systems. This technique, often coupled with mass spectrometry, allows for precise identification and quantification of metabolic products. acs.orgsigmaaldrich.com

Studies involving deuterated compounds have shown that the substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). google.com This effect arises from the greater strength of the carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. juniperpublishers.com While specific studies tracing the carbon and deuterium atoms of this compound in metabolic pathways are not extensively detailed in the provided results, the principles of using deuterated compounds for such purposes are well-established. juniperpublishers.comgoogle.com For instance, research on other deuterated compounds demonstrates their utility in enhancing the accuracy of metabolic studies and understanding metabolic shunting, where the alteration of one metabolic pathway leads to the increased use of another. juniperpublishers.comsigmaaldrich.com

In studies of the non-deuterated form of epichlorohydrin, it has been shown to be rapidly absorbed and metabolized. nih.gov The primary routes of metabolism include conjugation with glutathione and hydration of the epoxide ring. nih.gov Key metabolites identified include N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine and α-chlorohydrin. nih.gov It is probable that some epichlorohydrin metabolites also bind covalently to various tissue macromolecules. nih.gov The use of this compound as an internal standard in analytical methods confirms its chemical similarity and suitability for tracing the parent compound in biological matrices. acs.orgacs.org

The table below summarizes the key characteristics of using deuterated compounds in metabolic studies.

| Feature | Description | Relevance to this compound Studies |

|---|---|---|

| Isotopic Labeling | Replacement of hydrogen with deuterium, a stable isotope. | Allows for the tracking of the epichlorohydrin molecule and its breakdown products in biological systems. acs.org |

| Deuterium Kinetic Isotope Effect (DKIE) | The change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. google.com | Can provide insights into the rate-limiting steps of epichlorohydrin metabolism. google.com |

| Analytical Techniques | Often used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification. acs.org | Enables precise measurement of this compound and its metabolites in various tissues and fluids. acs.orgacs.org |

| Metabolic Pathway Elucidation | Helps to identify the sequence of biochemical reactions that a compound undergoes in the body. sigmaaldrich.com | Would allow for a detailed understanding of how this compound is transformed and eliminated. nih.gov |

Mechanistic Insights into Biological Interactions

Epichlorohydrin is a reactive electrophilic compound, meaning it readily reacts with nucleophiles, which are electron-rich molecules abundant in biological systems. nih.govepa.gov Its structure, containing a strained epoxide ring and a chlorine atom, provides two reactive sites for alkylation. epa.gov